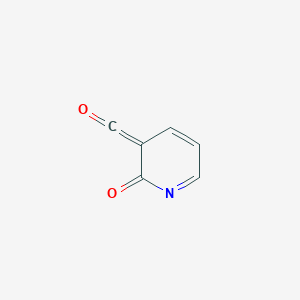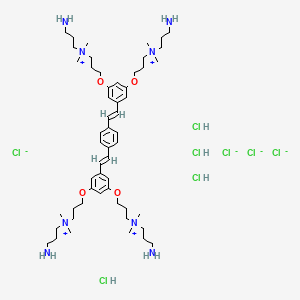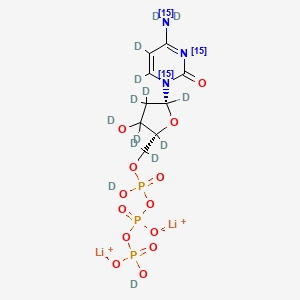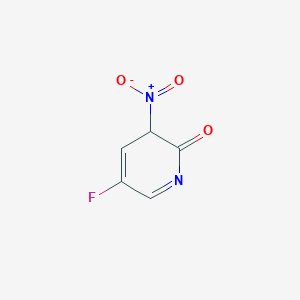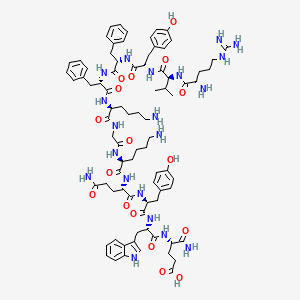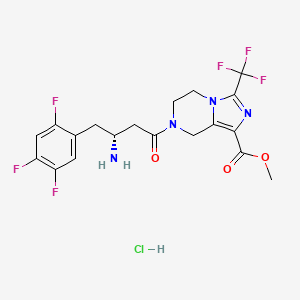
Retagliptin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Retagliptin hydrochloride is a dipeptidyl peptidase-4 (DPP-4) inhibitor studied for the treatment of type 2 diabetes. It works by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones help regulate blood glucose levels by increasing insulin secretion and decreasing glucagon release .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of retagliptin hydrochloride involves multiple steps, starting from commercially available starting materials. One common method involves the use of chemical resolution and asymmetric hydrogenation. The chemical resolution approach uses inexpensive reagents like sodium borohydride (NaBH4) to reduce enamine intermediates, followed by resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization steps to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
Retagliptin hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include sodium borohydride (NaBH4) for reduction and various acids for resolution of racemates .
Major Products
The major products formed from these reactions include intermediates that are further processed to obtain the final this compound compound .
Aplicaciones Científicas De Investigación
Retagliptin hydrochloride has several scientific research applications:
Chemistry: Used as a model compound for studying DPP-4 inhibitors.
Biology: Investigated for its effects on incretin hormones and glucose metabolism.
Medicine: Studied for its potential in treating type 2 diabetes by improving blood glucose control.
Industry: Used in the development of new pharmaceutical formulations and treatments for diabetes
Mecanismo De Acción
Retagliptin hydrochloride exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones. By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon release. This helps in regulating blood glucose levels and improving glycemic control in patients with type 2 diabetes .
Comparación Con Compuestos Similares
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used for the treatment of type 2 diabetes.
Vildagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Alogliptin: Known for its glucose-lowering effects in type 2 diabetes.
Saxagliptin: A cyanopyrrolidide compound used as a DPP-4 inhibitor.
Linagliptin: A xanthine-based DPP-4 inhibitor.
Uniqueness
Retagliptin hydrochloride is unique due to its specific chemical structure and its efficacy in increasing the levels of incretin hormones, which play a crucial role in glucose homeostasis. Its safety profile and effectiveness in improving glycemic control make it a valuable addition to the class of DPP-4 inhibitors .
Propiedades
Número CAS |
1174038-86-8 |
|---|---|
Fórmula molecular |
C19H19ClF6N4O3 |
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H18F6N4O3.ClH/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20;/h5,7,10H,2-4,6,8,26H2,1H3;1H/t10-;/m1./s1 |
Clave InChI |
DIUZSRUIUOLMSO-HNCPQSOCSA-N |
SMILES isomérico |
COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.Cl |
SMILES canónico |
COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12365995.png)
![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)



